molecular formula C8H11NO2S B157388 Ethyl 2,4-dimethylthiazole-5-carboxylate CAS No. 7210-77-7

Ethyl 2,4-dimethylthiazole-5-carboxylate

Cat. No. B157388
Key on ui cas rn: 7210-77-7
M. Wt: 185.25 g/mol
InChI Key: BXOIIRQIGYJTTB-UHFFFAOYSA-N
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Patent
US08030322B2

Procedure details

The mixture of ethyl 2-chloroacetoacetate (111.2 g, 0.68 mol) and thioacetamide (40 g, 0.68 mol) in 150 ml ethanol was heated to 90° C. and stirred for 5 h. After cooling to room temperature, the solvent was removed under vacuum to afford the title compound (105 g, y=83%).
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8]([CH3:10])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:11]([NH2:14])(=[S:13])[CH3:12]>C(O)C>[CH3:12][C:11]1[S:13][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH3:10])[N:14]=1

Inputs

Step One
Name
Quantity
111.2 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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